molecular formula C9H6FNO2 B6309550 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile CAS No. 1951411-90-7

5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile

Cat. No. B6309550
CAS RN: 1951411-90-7
M. Wt: 179.15 g/mol
InChI Key: CXBHZHNIOJOJBG-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile (5-F3H2DBC) is a chemical compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a heterocyclic compound belonging to the benzofuran class, and it is structurally related to the widely studied 3-hydroxy-2,3-dihydrobenzofuran (3H2DBF) and 5-fluoro-2,3-dihydrobenzofuran (5F2DBF) compounds. 5-F3H2DBC has a wide range of potential applications in scientific research, as it has been studied for its biochemical and physiological effects, its ability to interact with other compounds and molecules, and its potential as a therapeutic agent.

Scientific Research Applications

5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile has a wide range of potential applications in scientific research. It has been studied for its ability to interact with other compounds and molecules, as well as its potential as a therapeutic agent. Additionally, this compound has been studied for its potential to modulate the activity of enzymes and proteins, as well as its ability to act as a substrate for enzymes. Furthermore, it has been studied for its potential to act as a ligand in the binding of proteins, and its ability to interact with DNA.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is not fully understood, but it is believed to involve the interaction of the compound with a variety of proteins and enzymes. It has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, and it is believed that this interaction is responsible for its effects on biochemical and physiological processes. Additionally, this compound has been shown to interact with DNA, and it is believed that this interaction is responsible for its potential as a therapeutic agent.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, as well as its ability to act as a substrate for enzymes. Additionally, this compound has been shown to interact with DNA, and it is believed that this interaction is responsible for its potential as a therapeutic agent. Furthermore, this compound has been studied for its ability to interact with a variety of other compounds and molecules, and it is believed that this interaction is responsible for its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its high yield when synthesized using the aryl halide method. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not soluble in water and must be dissolved in an organic solvent prior to use. Additionally, this compound is not as widely available as some other compounds and may be difficult to obtain in some areas.

Future Directions

The potential of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile has yet to be fully explored, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent. Additionally, further research could be conducted to explore the potential of this compound to interact with other compounds and molecules, as well as its potential to act as a ligand in the binding of proteins. Furthermore, further research could be conducted to explore the potential of this compound to act as a substrate for enzymes and its potential to modulate the activity of enzymes and proteins. Finally, further research could be conducted to explore the potential of this compound to interact with DNA and its potential as a therapeutic agent.

Synthesis Methods

5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-fluoro-2,3-dihydrobenzofuran (5F2DBF) with an aryl halide in the presence of a base. This method produces this compound in high yields and can be used to synthesize a variety of other compounds as well. Additionally, this compound can be synthesized by the reaction of an aryl halide with a nucleophilic reagent, such as sodium hydroxide or potassium hydroxide, in the presence of a Lewis acid catalyst. This method produces a mixture of products, which can then be purified by column chromatography or recrystallization.

properties

IUPAC Name

5-fluoro-3-hydroxy-2,3-dihydro-1-benzofuran-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-8-9(5(6)3-11)7(12)4-13-8/h1-2,7,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBHZHNIOJOJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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